molecular formula C10H14BrN B13290806 2-bromo-N-(butan-2-yl)aniline

2-bromo-N-(butan-2-yl)aniline

Cat. No.: B13290806
M. Wt: 228.13 g/mol
InChI Key: SCHOESNGNWRKJY-UHFFFAOYSA-N
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Description

2-bromo-N-(butan-2-yl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a bromine atom attached to the benzene ring and a butan-2-yl group attached to the nitrogen atom of the aniline. It is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(butan-2-yl)aniline typically involves the bromination of N-(butan-2-yl)aniline. One common method is to react N-(butan-2-yl)aniline with bromine in the presence of a solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a brominating agent such as copper(II) bromide (CuBr2) in a suitable solvent like tetrahydrofuran. The reaction is carried out in a reactor where the substrate and brominating agent are continuously fed, and the product is continuously removed .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(butan-2-yl)aniline undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of N-(butan-2-yl)aniline derivatives.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction Reactions: The nitro group in the aniline can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH). The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used. These reactions are usually performed in acidic or neutral media.

    Reduction Reactions: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: N-(butan-2-yl)aniline derivatives.

    Oxidation Reactions: Various oxidation products, including quinones and nitroso compounds.

    Reduction Reactions: Amines and other reduced derivatives.

Scientific Research Applications

2-bromo-N-(butan-2-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of brominated anilines in biological systems.

    Industry: The compound is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-bromo-N-(butan-2-yl)aniline involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and proteins, leading to inhibition or activation of their functions.

    Pathways Involved: The compound can affect signaling pathways by modulating the activity of key proteins and enzymes.

Comparison with Similar Compounds

2-bromo-N-(butan-2-yl)aniline can be compared with other similar compounds to highlight its uniqueness:

    4-bromo-N-(2,3-dimethylbutan-2-yl)aniline: This compound has a similar structure but with different substituents on the nitrogen atom.

    3-bromo-N-(butan-2-yl)aniline: This isomer has the bromine atom in a different position on the benzene ring.

    2-chloro-N-(butan-2-yl)aniline: This compound has a chlorine atom instead of a bromine atom.

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

2-bromo-N-butan-2-ylaniline

InChI

InChI=1S/C10H14BrN/c1-3-8(2)12-10-7-5-4-6-9(10)11/h4-8,12H,3H2,1-2H3

InChI Key

SCHOESNGNWRKJY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=CC=C1Br

Origin of Product

United States

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